4-Fluoro-6-iodo-1H-indazole
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Overview
Description
4-Fluoro-6-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
4-Fluoro-6-iodo-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds are known to have applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Owing to the pyrazole moiety, 4-fluoro-1h-indazole can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that this compound may have similar properties.
Biochemical Pathways
Indazole-containing compounds are known to interact with various biochemical pathways due to their wide range of medicinal applications .
Result of Action
Indazole-containing compounds are known to have a wide range of effects due to their various medicinal applications .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at a temperature of 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-iodo-1H-indazole typically involves the introduction of fluorine and iodine atoms into the indazole ring. One common method is the halogenation of 1H-indazole derivatives. The process may involve the use of fluorinating agents such as Selectfluor and iodinating agents like iodine monochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-iodo-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated or partially reduced products.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
4-Fluoro-6-iodo-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
4-Fluoro-1H-indazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
6-Iodo-1H-indazole: Lacks the fluorine atom, which may influence its chemical properties and interactions.
4-Bromo-6-iodo-1H-indazole:
Uniqueness: 4-Fluoro-6-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these halogens can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-fluoro-6-iodo-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMLAONQAPAGTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646412 |
Source
|
Record name | 4-Fluoro-6-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887568-03-8 |
Source
|
Record name | 4-Fluoro-6-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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